4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde
Description
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is a halogenated imidazole derivative characterized by bromine atoms at the 4 and 5 positions, a methyl group at the 1-position, and an aldehyde functional group at the 2-position. This compound belongs to the imidazole family, a class of heterocyclic aromatic compounds with two non-adjacent nitrogen atoms in a five-membered ring. The bromine substituents enhance its electrophilic reactivity and molecular weight (307.93 g/mol), while the aldehyde group enables nucleophilic addition reactions, making it versatile in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4,5-dibromo-1-methylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXYRJRSLIYZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227091 | |
| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-92-4 | |
| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79326-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde typically involves the bromination of 1-methylimidazole followed by formylation. One common method includes the following steps:
Bromination: 1-Methylimidazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 4 and 5 positions of the imidazole ring.
Formylation: The dibrominated product is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 2 position.
Industrial Production Methods
Industrial production methods for 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination, and formylation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group at the 2 position can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with substituted groups at the 4 and 5 positions.
Oxidation: 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid.
Reduction: 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol.
Scientific Research Applications
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and formyl group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde
- Structural Differences : The 1-position substituent is an isopropyl group instead of methyl.
- Impact: Increased steric bulk reduces accessibility for nucleophilic attacks at the 1-position.
- Applications : Preferred in hydrophobic drug design compared to the methyl variant .
2-Bromo-1-methyl-1H-imidazole-4-carbaldehyde
- Structural Differences : Bromine at position 2 and aldehyde at position 3.
- Impact : Altered electronic distribution due to bromine’s electron-withdrawing effect at position 2, reducing the aldehyde’s electrophilicity. This configuration may favor regioselective reactions distinct from the target compound.
- Applications : Useful in synthesizing asymmetrical imidazole-based ligands .
Functional Group Modifications
4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic Acid
- Structural Differences : Carboxylic acid replaces the aldehyde group.
- Impact : The carboxylic acid introduces acidity (pKa ~2–3) and enables salt formation or esterification, contrasting with the aldehyde’s nucleophilic reactivity.
- Applications : More suited for metal coordination or prodrug synthesis than the aldehyde derivative .
5-Nitro-1-methyl-1H-imidazole-2-carbaldehyde
- Structural Differences : Nitro group at position 5 instead of bromine.
- Impact : The nitro group’s strong electron-withdrawing effect increases the aldehyde’s electrophilicity but reduces stability under reducing conditions.
- Applications: Potential in nitroreductase-activated prodrug systems .
Heterocyclic Ring Modifications
5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde
- Structural Differences : Contains a fused thiophene ring and iodine substituents.
- Impact : Iodine’s polarizability enhances halogen bonding interactions, while the thiophene ring contributes to π-stacking capabilities.
- Applications : Superior in materials science for conductive polymers compared to purely brominated imidazoles .
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde
- Structural Differences : Benzimidazole core with a tetrahydro modification.
- Impact : The saturated ring reduces aromaticity, increasing flexibility and altering binding affinity to biological targets like kinases.
- Applications : Explored in rigid scaffold-based drug design .
Biological Activity
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromine Substituents : Present at the 4 and 5 positions, enhancing its reactivity.
- Formyl Group : Located at the 2 position, which can undergo oxidation and reduction reactions.
- Methyl Group : At the 1 position, contributing to its distinct chemical behavior.
These structural elements contribute to the compound's potential as a building block in organic synthesis and its biological activity.
Antimicrobial Properties
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Proteus mirabilis | 15 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in combating resistant strains of bacteria .
Antiviral Activity
Preliminary studies have indicated that 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde may possess antiviral properties. Its mechanism of action likely involves interference with viral replication processes, although specific pathways remain to be fully elucidated. Further research is needed to confirm these effects and explore potential therapeutic applications .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, potentially through the modulation of critical signaling pathways involved in cell survival and proliferation. The presence of bromine atoms may enhance its interaction with biological targets, leading to increased cytotoxicity against tumor cells .
The biological activity of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is influenced by its chemical structure:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of metabolic pathways.
- Electrophilic Nature : The electrophilic formyl group can react with nucleophiles in biological systems, potentially modifying biomolecules such as proteins and nucleic acids.
These interactions underline the compound's versatility as a pharmacological agent .
Case Studies
Several case studies have highlighted the effectiveness of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde in various applications:
- Antimicrobial Efficacy : In a study assessing its antibacterial properties, the compound demonstrated significant inhibition against multidrug-resistant strains of Staphylococcus aureus, suggesting potential use in clinical settings .
- Anticancer Activity : A recent investigation into its effects on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptotic markers, indicating its potential as an anticancer drug candidate .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| MnO₂ | DCM | RT | 85% | |
| Ru-complex | H₂O | 50°C | 70% | |
| Na₂S₂O₅ (in DMF) | DMF | 120°C | 65-75% |
Advanced Question: What strategies resolve regioselectivity challenges during bromination of 1-methyl-1H-imidazole-2-carbaldehyde derivatives?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : The aldehyde group at C2 directs bromination to C4/C5 positions due to electron-withdrawing effects.
- Reagent Stoichiometry : Using 2.2 equiv. of bromine ensures di-substitution while minimizing over-bromination .
- Computational Modeling : Density Functional Theory (DFT) predicts electrophilic aromatic substitution preferences, guiding experimental design .
Structural Analysis: How can X-ray crystallography and computational modeling determine molecular conformation?
Methodological Answer:
- Crystallography : Use SHELXL for small-molecule refinement to resolve Br and methyl group positions. Hydrogen bonding networks (e.g., C=O⋯H-N) stabilize crystal packing .
- Computational Tools : ORTEP-III visualizes thermal ellipsoids, while graph-set analysis identifies recurring H-bond motifs (e.g., R₂²(8) patterns) .
Data Contradictions: How to address NMR/mass spectrometry discrepancies in characterization?
Methodological Answer:
- NMR Anomalies : For aldehyde proton splitting, compare with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Elemental Analysis : Cross-validate %C/H/N with theoretical values to confirm purity .
Reactivity: Designing cross-coupling reactions involving aldehyde and bromine substituents
Methodological Answer:
- Suzuki Coupling : Pd-catalyzed coupling of C5-Br with aryl boronic acids retains the aldehyde functionality. Use mild bases (K₂CO₃) to avoid aldehyde oxidation .
- Protection Strategies : Temporarily protect the aldehyde as an acetal before bromine-lithium exchange reactions .
Crystallization: Controlling crystallization behavior of halogenated imidazoles
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
